molecular formula C18H26ClN B2952678 ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride CAS No. 88358-18-3

((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride

Cat. No. B2952678
CAS RN: 88358-18-3
M. Wt: 291.86
InChI Key: BMJMFSXBNXRZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, which is a cyclic hydrocarbon that has been extensively studied for its unique physical and chemical properties.

Mechanism of Action

The exact mechanism of action of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, it has been reported to inhibit the activity of various enzymes involved in the replication of influenza A virus and herpes simplex virus. Furthermore, it has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, it has been shown to inhibit the activity of neuraminidase, an enzyme involved in the replication of influenza A virus. Furthermore, it has been reported to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is its potential as a lead compound for the development of new anticancer and antiviral drugs. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride. One of the most promising directions is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the potential use of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride as a neuroprotective agent requires further investigation, including in vivo studies to evaluate its efficacy and safety. Finally, the potential use of this compound in combination with other drugs or therapies should also be explored.

Synthesis Methods

The synthesis of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride involves the reaction of adamantane with p-tolylmagnesium bromide, followed by the addition of formaldehyde and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final product. This method has been reported to yield high purity and good yields of ((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride.

Scientific Research Applications

((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of drug discovery. It has been reported to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has also been shown to possess antiviral activity against influenza A virus and herpes simplex virus. Furthermore, this compound has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and inflammation.

properties

IUPAC Name

[3-(4-methylphenyl)-1-adamantyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N.ClH/c1-13-2-4-16(5-3-13)18-9-14-6-15(10-18)8-17(7-14,11-18)12-19;/h2-5,14-15H,6-12,19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJMFSXBNXRZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.